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Compound of Interest

Compound Name: PD-134672

Cat. No.: B1243242 Get Quote

A comprehensive analysis of the CCK2 receptor antagonist YF476 (netazepide) reveals a

promising therapeutic strategy for certain neuroendocrine tumors. This guide delves into the

mechanism of action, preclinical and clinical data, and experimental protocols related to YF476,

providing researchers, scientists, and drug development professionals with a detailed overview

of its potential in oncology.

It is important to note that a direct comparison with "PD-134672" could not be conducted as no

scientific literature or public information could be found for this compound.

YF476: A Targeted Approach to Gastrin-Driven
Malignancies
YF476, also known as netazepide, is a potent and highly selective antagonist of the

cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1][2] This targeted

mechanism of action makes it a compelling candidate for the treatment of cancers driven by the

hormone gastrin. In particular, YF476 has shown significant promise in the context of gastric

carcinoid tumors, which are neuroendocrine tumors originating from enterochromaffin-like

(ECL) cells in the stomach.[1][3][4]

The development of these tumors is often linked to hypergastrinemia, a condition of elevated

gastrin levels, which can be caused by chronic atrophic gastritis or long-term use of proton

pump inhibitors.[3][5] Gastrin stimulates the proliferation of ECL cells, and sustained stimulation

can lead to hyperplasia and eventually the formation of carcinoid tumors.[1][4] YF476
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intervenes in this process by blocking the gastrin receptor on ECL cells, thereby inhibiting their

growth and the development of tumors.[1]

Mechanism of Action: Disrupting the Gastrin
Signaling Pathway
The therapeutic effect of YF476 is rooted in its ability to competitively inhibit the binding of

gastrin to the CCK2 receptor. This blockade disrupts the downstream signaling cascade that

promotes cell proliferation and survival.
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YF476 Mechanism of Action. This diagram illustrates how YF476 blocks the gastrin-mediated
signaling pathway in ECL cells, leading to an inhibition of cell proliferation.

Efficacy of YF476 in Cancer Models: A Data-Driven
Overview
Preclinical and clinical studies have demonstrated the anti-tumor activity of YF476 in gastrin-

dependent cancer models. The following tables summarize key quantitative data from these

studies.

Preclinical Efficacy of YF476 in a Mastomys

Gastric Carcinoid Model

Parameter Observation

ECL cell hyperplasia Inhibited[1]

Gastric ECL cell microcarcinoid formation 60% reduction[1]

Transcripts for HDC, Chromogranin A (CgA),

CCK(2), and CTGF
Inhibited[1]

Clinical Efficacy of Netazepide (YF476) in

Patients with Type 1 Gastric Carcinoids

Parameter Observation

Number and size of largest carcinoid Reduction in all patients[3]

Serum Chromogranin A (CgA) Reduced to normal levels at 3 weeks[3]

Complete tumor regression (long-term

treatment)
Observed in 3 out of 5 patients[6]

Reduction in number of tumors (long-term

treatment)

From 13 to 5 and from 14 to 3 in two other

patients[6]

Serum CgA (long-term treatment) Rapid and sustained decrease[6]
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Experimental Protocols: A Guide to Key
Methodologies
The following provides a detailed methodology for a representative clinical trial investigating the

effects of netazepide on type 1 gastric carcinoids, based on the available literature.

Patient Recruitment
(Multiple Type 1 Gastric Carcinoids)

Oral Netazepide (YF476)
Once Daily for 12 Weeks

Upper Endoscopy
(Weeks 0, 6, 12, 24)

Fasting Serum Gastrin & CgA
(Weeks 0, 3, 6, 9, 12, 24)

Safety & Tolerability Assessment

Carcinoid Counting & Measurement

Data Analysis & Follow-up

Click to download full resolution via product page

Clinical Trial Workflow. This diagram outlines the key steps in a clinical trial evaluating the
efficacy of netazepide in patients with gastric carcinoids.

Detailed Methodology from a Pilot Clinical Trial
Objective: To assess the effect of netazepide on type 1 gastric carcinoids.[3]

Patient Population: Eight patients with multiple type 1 gastric carcinoids.[3]

Treatment Regimen: Oral netazepide administered once daily for 12 weeks.[3]
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Assessments:

Upper Endoscopy: Performed at baseline (week 0), and at weeks 6, 12, and 24. During each

endoscopy, carcinoids were counted and their sizes were measured.[3]

Blood Analysis: Fasting serum gastrin and chromogranin A (CgA) levels were assessed at

baseline and at weeks 3, 6, 9, 12, and 24.[3]

Safety and Tolerability: Monitored throughout the study.[3]

Key Findings:

Netazepide was well tolerated by all patients.[3]

A reduction in both the number and size of the largest carcinoid was observed in all patients.

[3]

Serum CgA levels were normalized by week 3 and remained normal until the end of the 12-

week treatment period, returning to pre-treatment levels by week 24.[3]

Fasting serum gastrin levels remained unchanged throughout the treatment.[3]

Conclusion
YF476 (netazepide) stands out as a promising, targeted therapy for gastrin-dependent cancers,

particularly type 1 gastric carcinoids. Its well-defined mechanism of action, centered on the

blockade of the CCK2 receptor, has been validated in both preclinical and clinical settings. The

available data strongly support its efficacy in reducing tumor burden and normalizing key

biomarkers. Further long-term studies and controlled clinical trials are warranted to fully

establish the role of netazepide in the management of these neuroendocrine tumors and

potentially other gastrin-sensitive malignancies. The lack of information on "PD-134672"

prevents a comparative analysis at this time.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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